4-(2,4-Dichlorophenyl)butane-1,2-diol
Description
Properties
CAS No. |
59363-18-7 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H12Cl2O2/c11-8-3-1-7(10(12)5-8)2-4-9(14)6-13/h1,3,5,9,13-14H,2,4,6H2 |
InChI Key |
LYZWLQUECZURFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Addition Method
The Grignard reaction represents a cornerstone in the synthesis of 4-(2,4-dichlorophenyl)butane-1,2-diol, leveraging the reactivity of organomagnesium intermediates. As detailed in US6133485A, a homologous synthesis for 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols provides a foundational framework. Adapting this approach, 1-bromo-2,4-dichlorobenzene is reacted with a preformed Grignard reagent (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at –20°C to generate the intermediate organomagnesium species. Subsequent addition of a protected diol precursor, such as 3,4-epoxybutan-1-ol, yields the tertiary alcohol after hydrolysis.
Critical parameters include:
- Temperature control : Maintaining –20°C during reagent addition minimizes side reactions.
- Solvent selection : THF enhances Grignard stability and reaction homogeneity.
- Workup protocol : Sequential extraction with ethyl acetate and brine ensures high recovery of the diol (∼78% yield).
A representative procedure involves stirring the reaction mixture for 3.5 hours at room temperature post-addition, followed by quenching with saturated ammonium chloride. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the diol in analytically pure form.
Epoxide Hydrolysis Approach
GB794209A delineates a hydrolysis-based route to 1,4-dichloro-2,3-butanediol, which informs the synthesis of the target compound. By substituting the starting epoxide with 4-(2,4-dichlorophenyl)-2,3-epoxybutane, acidic hydrolysis catalyzed by sulfuric acid (0.5–2.0 eq) in dioxane/water (3:1 v/v) at 70–90°C for 6–8 hours achieves regioselective ring opening. The diol is isolated via distillation under reduced pressure, yielding 82–85% purity.
Key advantages of this method include:
- Scalability : The reaction tolerates kilogram-scale batches without yield erosion.
- Solvent system : A water-immiscible ether (e.g., dioxane) facilitates phase separation during workup.
- Catalyst efficiency : Sulfuric acid outperforms Lewis acids like AlCl₃ in minimizing byproducts.
Nucleophilic Substitution Strategies
CN118239861A reports a novel nucleophilic displacement strategy employing 1,2,4-trichlorobenzene and 5-amino-2,3-dihydrothiophene-4-carbonitrile. While designed for cyclopropanecarbonitrile synthesis, adapting this protocol with a diol-containing nucleophile (e.g., 2-amino-1,4-butanediol) enables access to the target compound. Reaction in dimethylformamide (DMF) with lithium bis(trimethylsilyl)amide (2.0 eq) at 65–70°C for 4 hours achieves 75% conversion. Post-reaction extraction with methyl tert-butyl ether and chromatography yields the diol with >90% purity.
Comparative Analysis of Synthetic Routes
The following table synthesizes data from the evaluated methods:
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways to alter physiological processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-(2,4-Dichlorophenyl)butane-1,2-diol with key analogs, emphasizing substituent effects, bioactivity, and synthesis:
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to methoxy (electron-donating) or pyrazine (heteroaromatic) substituents .
- Hydrogen Bonding : Diol moieties in all compounds enable interactions with biological targets or solvents, but steric hindrance from bulkier groups (e.g., imidazole in compound 10) may limit accessibility .
Biological Activity: Antiviral activity in compound 10 highlights the role of dichlorophenyl groups in targeting viral enzymes like SARS-CoV-2 3CLpro .
Synthesis and Applications :
- 4-(Methylthio)butane-1,2-diol is synthesized efficiently (>94% yield) via radical-mediated thiol-ene reactions, contrasting with the likely multi-step synthesis required for dichlorophenyl analogs .
- Natural products (e.g., compound 1 and pyrazine-diol) emphasize ecological sourcing, whereas synthetic routes (e.g., compound 10) prioritize scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
